1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS 1429418-45-0): A Comprehensive Technical Guide
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS 1429418-45-0): A Comprehensive Technical Guide
Executive Summary
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS Number: 1429418-45-0) is a highly functionalized, versatile heterocyclic building block that has garnered significant attention in modern medicinal chemistry and materials science[1]. Featuring a unique combination of an ethyl group, a fluorine atom, and an aldehyde functional group on a pyrazole core, this compound serves as a critical intermediate for the synthesis of complex pharmacological agents, particularly those targeting microbial infections and oncological pathways[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic methodologies, and applications in drug discovery.
Physicochemical Profiling & Structural Causality
The chemical reactivity and biological utility of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde are dictated by its highly specific substitution pattern. Each functional group plays a distinct, causal role in its behavior:
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The Pyrazole Core : This five-membered aromatic heterocycle is a privileged pharmacophore. It mimics various biological hydrogen-bonding motifs, allowing it to interact favorably with diverse enzyme active sites[1].
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1-Ethyl Substitution : The ethyl group at the 1-position increases the overall lipophilicity of the molecule compared to its unsubstituted counterpart. This enhancement in the partition coefficient (LogP) is crucial for cellular membrane permeability and provides steric bulk that can direct the orientation of the molecule within hydrophobic receptor pockets[1].
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5-Fluoro Substitution : The introduction of a fluorine atom at the C5 position serves a dual purpose. Chemically, it exerts a strong inductive electron-withdrawing effect (-I), which modulates the pKa of the pyrazole nitrogens. Biologically, the carbon-fluorine bond acts as a metabolic shield. It prevents rapid oxidative degradation by cytochrome P450 enzymes at this metabolically vulnerable site, thereby extending the half-life of derivative drugs[1].
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4-Carbaldehyde Group : The aldehyde at the C4 position acts as a highly reactive electrophilic handle. It enables rapid downstream chemical transformations—such as reductive aminations, Wittig olefinations, and Knoevenagel condensations—allowing researchers to generate vast libraries of diverse drug candidates[1][2].
Analytical Characterization Data
Rigorous analytical validation is required to confirm the identity and purity of synthesized batches. The table below summarizes the core quantitative data and physical properties of the compound[1][3][4].
| Property | Value |
| Product Name | 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1429418-45-0 |
| IUPAC Name | 1-ethyl-5-fluoropyrazole-4-carbaldehyde |
| Molecular Formula | C6H7FN2O |
| Molecular Weight | 142.133 g/mol |
| Monoisotopic Mass | 142.05424 Da |
| SMILES Notation | CCN1C(=C(C=N1)C=O)F |
| InChI Key | QFEBFLDYSBLNLY-UHFFFAOYSA-N |
| Mass Spectrometry (m/z) | 142.05 (M+), 113 (Loss of -CHO or -C2H5), 95 (Loss of C2H5F) |
Synthetic Methodology: The Vilsmeier-Haack Paradigm
The most efficient, regioselective method for synthesizing 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 1-ethyl-5-fluoropyrazole precursor[2][5].
Causality in Experimental Design: The Vilsmeier-Haack reaction is specifically chosen to introduce a formyl group onto electron-rich aromatic rings[5]. Despite the electron-withdrawing nature of the 5-fluoro group, the pyrazole ring retains high electron density at the C4 position. The lone pairs from the nitrogen atoms donate into the pi-system, making C4 the thermodynamic and kinetic sink for electrophilic aromatic substitution[5][6].
Self-Validating Experimental Protocol
Note: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. All steps must be performed in a well-ventilated fume hood under anhydrous conditions[5].
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Reagent Preparation (0–5 °C) :
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Action: In a flame-dried, argon-purged round-bottom flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool to 0 °C using an ice-water bath. Slowly add POCl3 (1.2 to 1.5 equivalents) dropwise over 30 minutes.
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Validation Check: The reaction is highly exothermic. A color change to pale yellow and an increase in viscosity indicate the successful formation of the chloroiminium salt (Vilsmeier reagent). Maintain the temperature strictly below 5 °C to prevent reagent decomposition[5].
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Substrate Addition :
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Action: Dissolve 1-ethyl-5-fluoro-1H-pyrazole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C[5].
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Electrophilic Aromatic Substitution (70–80 °C) :
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Action: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C for 4–6 hours[2].
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Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC). Quench a micro-aliquot in saturated aqueous NaHCO3 and extract with ethyl acetate. The disappearance of the starting material spot confirms reaction completion[5].
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Quenching and Hydrolysis :
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Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Stir vigorously for 1 hour.
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Causality: Ice is critical to control the violent exothermic hydrolysis of unreacted POCl3 and to prevent the thermal degradation of the newly formed carbaldehyde[5].
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Extraction and Purification :
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Action: Extract the aqueous layer with dichloromethane (DCM) (3x).
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Troubleshooting: If emulsions form, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase, driving the product into the organic layer[5]. Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate in vacuo, and purify via silica gel column chromatography.
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Synthesis workflow of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation.
Pharmacological Applications & Mechanistic Pathways
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a highly sought-after precursor for developing novel therapeutics. The pyrazole scaffold is known to exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties[1].
When functionalized into complex drug candidates, these derivatives operate via specific mechanistic pathways:
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Antimicrobial Action : Research indicates that pyrazole derivatives often act by inhibiting critical enzymes in metabolic pathways. A primary target is succinate dehydrogenase (Complex II) , an enzyme crucial for energy synthesis in fungal and bacterial pathogens[1]. By blocking this enzyme, the derivatives halt the mitochondrial electron transport chain, leading to pathogen death.
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Anticancer Action : Pyrazole derivatives synthesized from this building block are frequently evaluated for kinase inhibitory potential. For example, related (1H-pyrazol-4-yl)methanamines have shown significant efficacy as PI3Kγ enzyme inhibitors , effectively blocking cell proliferation pathways and inducing apoptosis in tumor models[7].
Mechanistic pathways of pyrazole derivatives in antimicrobial and anticancer applications.
Conclusion
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS 1429418-45-0) represents a masterclass in rational chemical design. By combining the metabolic stability of a fluorine substituent, the lipophilic tuning of an ethyl group, and the synthetic versatility of a carbaldehyde handle, it provides researchers with a robust foundation for drug discovery. Mastering its synthesis via the Vilsmeier-Haack formylation ensures high-yield access to this critical intermediate, accelerating the development of next-generation antimicrobial and oncological therapies.
References
1.[1] Smolecule. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde - Smolecule. 1 2.[3] PubChemLite. 1-ethyl-5-fluoro-1h-pyrazole-4-carbaldehyde - PubChemLite. 3 3.[4] PubChemLite. C6H7FN2O - Explore - PubChemLite. 4 4.[7] ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. 7 5.[5] Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. 5 6.[2] Smolecule. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde Synthesis - Smolecule. 2 7.[6] MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. 6
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- 2. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]
- 3. PubChemLite - 1-ethyl-5-fluoro-1h-pyrazole-4-carbaldehyde (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - C6H7FN2O - Explore [pubchemlite.lcsb.uni.lu]
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